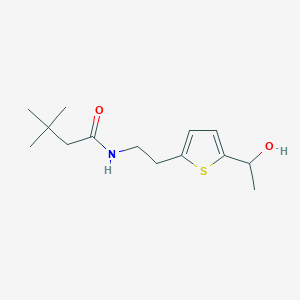

![molecular formula C7H3BrClN3O2 B2481996 5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 1477532-48-1](/img/structure/B2481996.png)

5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine

概要

説明

5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C7H3BrClN3O2 and its molecular weight is 276.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis of 4-Substituted 7-Azaindole Derivatives

5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine has been utilized in the synthesis of 4-substituted 7-azaindole derivatives. These derivatives were synthesized through nucleophilic displacement, highlighting the compound's role as a versatile building block in organic synthesis (Figueroa‐Pérez et al., 2006).

Synthesis of Halothienopyridines

Research on thieno[2,3-b]pyridine derivatives, which are structurally similar to this compound, demonstrates their potential in generating various halothienopyridines. These compounds have been described along with their mass spectral fragmentation patterns, indicating their potential in advanced chemical analyses (Klemm et al., 1974).

Synthesis of Azaindole Derivatives

The compound has also been used in the synthesis of azaindole derivatives, a process involving the reduction of bromo and nitro groups. This indicates its utility in complex organic synthesis processes (Prokopov & Yakhontov, 1979).

Fischer Indole Cyclization

A synthesis route involving Fischer indole cyclization has been developed using 5-Bromo-1H-pyrrolo[2,3-b]pyridine, a closely related compound. This synthesis route highlights the potential of such compounds in constructing complex heterocyclic frameworks (Alekseyev et al., 2015).

Synthesis of Pyrrolopyrimidine Nucleosides

The synthesis of pyrrolopyrimidine nucleosides, which are analogs to this compound, has been investigated. These compounds are significant for their potential applications in medicinal chemistry, particularly as nucleoside antibiotics (Hinshaw et al., 1969).

Palladium-Mediated Functionalization for Synthesis of Alkaloids

Selective and sequential palladium-mediated functionalization of pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine, a derivative of this compound, has been used in the total synthesis of natural alkaloids like variolin B (Baeza et al., 2010).

Preparation of 1H-Pyrrolo[2,3-b]pyridines

The preparation and study of 1H-pyrrolo[2,3-b]pyridines, structurally related to the target compound, have been detailed. These studies include their reactions with electrophiles, showcasing their versatility in organic synthesis (Herbert & Wibberley, 1969).

作用機序

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .

将来の方向性

特性

IUPAC Name |

5-bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClN3O2/c8-3-1-10-7-5(6(3)9)4(2-11-7)12(13)14/h1-2H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVODCJREHAIGNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(C(=CN=C2N1)Br)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Fluoro-N-[(2-methoxyphenyl)methyl]-6-methylpyrimidin-4-amine](/img/structure/B2481913.png)

![N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-N-phenylbenzenesulfonamide](/img/structure/B2481914.png)

![tert-butyl N-{3-[(6-fluoropyridin-3-yl)formamido]-3-methylbutyl}carbamate](/img/structure/B2481915.png)

![4-{[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}benzonitrile](/img/structure/B2481918.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2481920.png)

![4-((3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)morpholine](/img/structure/B2481923.png)

![4-[(Carboxymethyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2481926.png)

![1-(Thieno[3,2-d]pyrimidin-4-ylamino)-2-thiophen-2-ylpropan-2-ol](/img/structure/B2481927.png)

![benzyl N-[(E)-2-phenylethenyl]carbamate](/img/structure/B2481929.png)

![5-cyclopropyl-5-methyl-3-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]imidazolidine-2,4-dione](/img/structure/B2481930.png)

![(2R)-2-Amino-2-[3-(dimethylamino)phenyl]ethanol;dihydrochloride](/img/structure/B2481932.png)

![(2-Ethoxyphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2481934.png)